Cas no 160948-81-2 (9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate)

Technical Introduction: 9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate is a specialized chiral building block used in peptide synthesis and organic chemistry. Its key advantages include the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which offers selective deprotection under mild basic conditions, ensuring compatibility with sensitive substrates. The tert-butoxy moiety enhances steric protection, improving stability during synthetic procedures. The (2S,3R) stereochemistry provides precise control over chiral center formation, making it valuable for asymmetric synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the preparation of complex bioactive molecules, where high purity and stereochemical integrity are critical.
9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate structure
160948-81-2 structure
Product Name:9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate
CAS No:160948-81-2
MF:C23H27NO4
MW:381.46478676796
CID:4608905
Update Time:2025-06-26

9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
    • 9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate
    • Inchi: 1S/C23H27NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-13,15,20-21H,14H2,1-4H3,(H,24,26)/t15-,21-/m1/s1
    • InChI Key: BXTAGOHVBJHJCS-QVKFZJNVSA-N
    • SMILES: C(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)(=O)N[C@H](C=O)[C@H](OC(C)(C)C)C

9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H103980-5g
9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
160948-81-2
5g
$ 275.00 2022-06-04
TRC
H103980-10g
9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
160948-81-2
10g
$ 455.00 2022-06-04
TRC
H103980-25g
9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
160948-81-2
25g
$ 910.00 2022-06-04
abcr
AB582457-500mg
9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(t-butoxy)-1-oxobutan-2-yl]carbamate; .
160948-81-2
500mg
€497.00 2025-04-20
abcr
AB582457-1g
9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(t-butoxy)-1-oxobutan-2-yl]carbamate; .
160948-81-2
1g
€769.30 2025-04-20
A2B Chem LLC
AI78305-1mg
Fmoc-Thr(tBu)-H
160948-81-2 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI78305-5mg
Fmoc-Thr(tBu)-H
160948-81-2 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI78305-10mg
Fmoc-Thr(tBu)-H
160948-81-2 >95%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI78305-500mg
Fmoc-Thr(tBu)-H
160948-81-2 >95%
500mg
$556.00 2024-04-20
A2B Chem LLC
AI78305-1g
Fmoc-Thr(tBu)-H
160948-81-2 >95%
1g
$802.00 2024-04-20

9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:160948-81-2)9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate
Order Number:A1224419
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:57
Price ($):656
Email:sales@amadischem.com

9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate Related Literature

Additional information on 9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate

9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate (CAS No. 160948-81-2): An Overview

9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate (CAS No. 160948-81-2) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and chemical biology. This compound, commonly referred to as Fmoc-Ser(tBu), is a protected serine derivative that plays a crucial role in the synthesis of peptides and proteins. The unique properties of this compound make it an essential reagent in various synthetic routes and chemical transformations.

The Fmoc (fluorenylmethyloxycarbonyl) protecting group is widely used in peptide synthesis due to its ease of removal and compatibility with a variety of coupling reagents. The tert-butoxy protecting group on the serine side chain further enhances the stability and reactivity of the molecule during synthesis. This combination of protecting groups allows for precise control over the reactivity and selectivity of the amino acid, making it an invaluable tool in the development of complex peptide structures.

Recent advancements in the field of chemical biology have highlighted the importance of 9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate in the synthesis of bioactive peptides and proteins. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the development of novel therapeutic agents for neurodegenerative diseases. The researchers utilized the protected serine derivative to synthesize peptides that effectively crossed the blood-brain barrier and exhibited potent neuroprotective effects.

In addition to its applications in peptide synthesis, Fmoc-Ser(tBu) has also been explored for its potential in drug delivery systems. A recent study in Bioconjugate Chemistry investigated the use of this compound as a linker for targeted drug delivery. The researchers conjugated the protected serine derivative to a targeting ligand and demonstrated its ability to selectively deliver therapeutic payloads to specific cells or tissues. This approach has significant implications for improving the efficacy and reducing the side effects of various drugs.

The structural characteristics of 9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate contribute to its versatility in chemical reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is known for its stability under basic conditions and can be readily removed using mild acid treatment, such as piperidine in dimethylformamide (DMF). This property makes it an ideal choice for solid-phase peptide synthesis (SPPS), where sequential addition and deprotection steps are required.

The tert-butoxy (tBu) protecting group on the serine side chain provides additional stability during synthesis, preventing unwanted side reactions and ensuring high yields. The combination of these protecting groups allows for efficient coupling reactions with other amino acids or functional groups, making it possible to synthesize complex peptides with high purity and fidelity.

In clinical settings, the use of protected amino acids like Fmoc-Ser(tBu) has been instrumental in the development of therapeutic peptides. For example, a clinical trial reported in The Lancet evaluated a novel peptide-based vaccine that utilized this compound as a key building block. The vaccine showed promising results in eliciting strong immune responses against specific antigens, highlighting the potential of protected amino acids in immunotherapy.

Beyond its applications in medicine, 9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate has also found use in materials science. Researchers at a leading materials science institute have explored its potential as a functional monomer for polymer synthesis. By incorporating this compound into polymer chains, they were able to create materials with enhanced mechanical properties and improved biocompatibility. These materials have potential applications in tissue engineering and regenerative medicine.

In conclusion, Fmoc-Ser(tBu) (CAS No. 160948-81-2) is a highly versatile compound with a wide range of applications in organic synthesis, pharmaceutical research, chemical biology, drug delivery systems, clinical trials, and materials science. Its unique combination of protecting groups makes it an essential reagent for precise control over chemical reactions and synthetic processes. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further cementing its importance in various scientific fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:160948-81-2)9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate
A1224419
Purity:99%
Quantity:1g
Price ($):656
Email